3-Iodo-8-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Iodo-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a phenyl group at the 8-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetylene in the presence of iodine and a suitable catalyst. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-8-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodo-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Iodo-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromo-8-phenylimidazo[1,2-a]pyridine
- 3-Chloro-8-phenylimidazo[1,2-a]pyridine
Comparison: 3-Iodo-8-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H9IN2 |
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Molecular Weight |
320.13 g/mol |
IUPAC Name |
3-iodo-8-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-12-9-15-13-11(7-4-8-16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
WJELFZSCYLMVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3I |
Origin of Product |
United States |
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